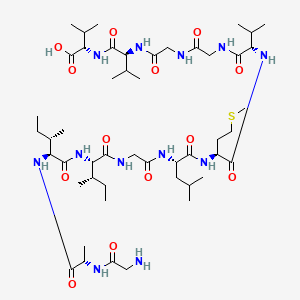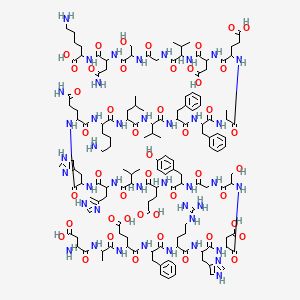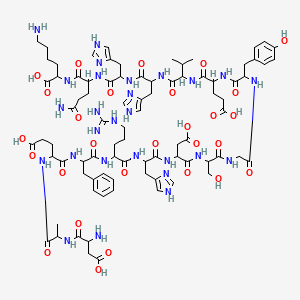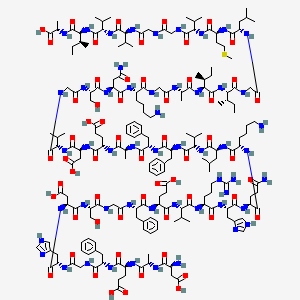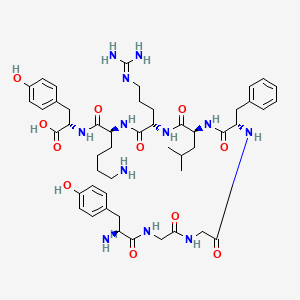
111366-38-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service (CAS) number 111366-38-2 is known as Preprovasoactive Intestinal Polypeptide (81-122), human. It is a peptide derived from the prepro-vasoactive intestinal polypeptide, corresponding to residues 81-122. This peptide is significant in various biological processes and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preprovasoactive Intestinal Polypeptide (81-122), human, is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, dry form. The entire process is conducted under stringent conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Preprovasoactive Intestinal Polypeptide (81-122), human, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents like DIC and HOBt are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Major Products Formed
The major product formed from these reactions is the peptide itself, with modifications depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Preprovasoactive Intestinal Polypeptide (81-122), human, has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in reducing the force and frequency of spontaneous uterine contractions in isolated rat uterus.
Medicine: Explored for potential therapeutic applications in conditions involving smooth muscle contractions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism by which Preprovasoactive Intestinal Polypeptide (81-122), human, exerts its effects involves binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of smooth muscle contractions. The peptide histidine valine 42 (PHV-42) fragment has been shown to reduce both the force and frequency of spontaneous contractions in isolated rat uterus.
Comparación Con Compuestos Similares
Similar Compounds
Peptide Histidine Valine 42 (PHV-42): Corresponds exactly to Preprovasoactive Intestinal Polypeptide (81-122), human.
Other Preprovasoactive Intestinal Polypeptide Fragments: Various fragments of the prepro-vasoactive intestinal polypeptide have been studied for their biological activities.
Uniqueness
Preprovasoactive Intestinal Polypeptide (81-122), human, is unique due to its specific sequence and biological activity. Its ability to modulate smooth muscle contractions makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
111366-38-2 |
|---|---|
Fórmula molecular |
C₂₀₂H₃₂₅N₅₃O₆₄S |
Peso molecular |
4552.13 |
Secuencia |
One Letter Code: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


